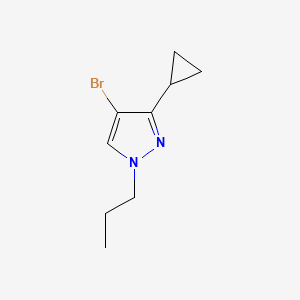
4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole
Vue d'ensemble
Description
“4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole” is a chemical compound with the molecular formula C9H13BrN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole” can be represented by the InChI code: 1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 . This indicates the presence of a bromine atom (Br), a cyclopropyl group (C3H5), and a propyl group (C3H7) attached to the pyrazole ring.
Applications De Recherche Scientifique
Synthesis of 1,4’-bipyrazoles
4-Bromo-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including materials science and medicinal chemistry.
Synthesis of Biologically Active Compounds
This compound is also used in the synthesis of various pharmaceutical and biologically active compounds . These could include a wide range of substances with potential therapeutic effects.
Inhibition of Liver Alcohol Dehydrogenase
4-Bromo-1H-pyrazole has been shown to act as an inhibitor of liver alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme involved in the metabolism of alcohol in the body, and inhibitors of this enzyme could have potential applications in the treatment of alcohol-related disorders.
Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
4-Bromo-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in various fields, although specific uses are not mentioned in the source.
Preparation of Solid Hexacoordinate Complexes
4-Bromo-1H-pyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes could have potential applications in various fields, such as catalysis or materials science.
Crystal Structure Studies
Although not a direct application of the compound itself, 4-Bromo-1H-pyrazole and similar compounds can be used in crystal structure studies . These studies can provide valuable insights into the properties and behaviors of these types of compounds.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-cyclopropyl-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-5-12-6-8(10)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHKFKQHDFEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)
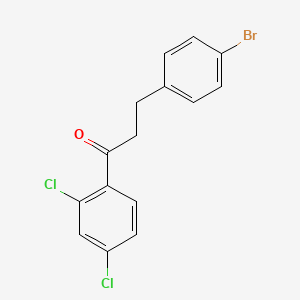
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

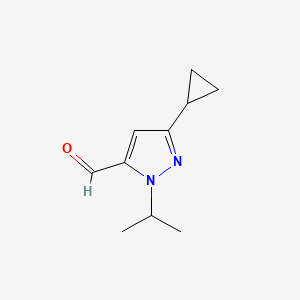
![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)
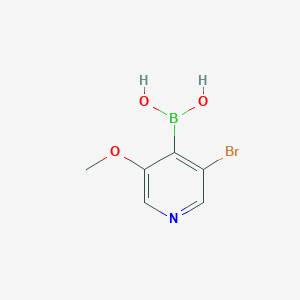
![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)
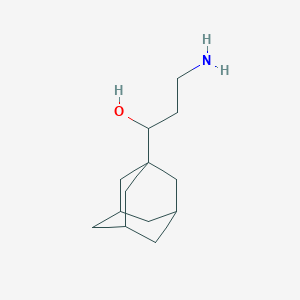
![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)
